N-[4-(2,4-diformamido-6-methylphenyl)-3-formamido-5-methylphenyl]formamide
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Overview
Description
N-[4-(2,4-diformamido-6-methylphenyl)-3-formamido-5-methylphenyl]formamide: is a complex organic compound characterized by multiple formamide groups attached to a methyl-substituted phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(2,4-diformamido-6-methylphenyl)-3-formamido-5-methylphenyl]formamide typically involves multi-step organic reactions. One possible route includes the following steps:
Nitration: The starting material, 2,4-dimethylphenyl, undergoes nitration to introduce nitro groups.
Reduction: The nitro groups are then reduced to amines using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.
Formylation: The amines are formylated using formic acid or formic anhydride to introduce formamide groups.
Industrial Production Methods
Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis systems could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[4-(2,4-diformamido-6-methylphenyl)-3-formamido-5-methylphenyl]formamide can undergo various chemical reactions, including:
Oxidation: The formamide groups can be oxidized to formic acid derivatives.
Reduction: The compound can be reduced to amines under appropriate conditions.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the phenyl ring or formamide groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride can be employed.
Substitution: Halogenating agents or nucleophiles like sodium hydroxide can be used.
Major Products
Oxidation: Formic acid derivatives.
Reduction: Amines.
Substitution: Halogenated or nucleophile-substituted derivatives.
Scientific Research Applications
Chemistry: As an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Potential use in studying enzyme interactions due to its multiple formamide groups.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active compound.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[4-(2,4-diformamido-6-methylphenyl)-3-formamido-5-methylphenyl]formamide involves its interaction with molecular targets such as enzymes or receptors. The formamide groups can form hydrogen bonds with active sites, influencing the activity of the target molecules. Pathways involved may include inhibition or activation of specific biochemical processes.
Comparison with Similar Compounds
Similar Compounds
N,N-dimethylformamide: A simpler formamide compound used as a solvent and reagent in organic synthesis.
N,N-dimethylacetamide: Similar to N,N-dimethylformamide but with an acetamide group, used in similar applications.
Properties
IUPAC Name |
N-[4-(2,4-diformamido-6-methylphenyl)-3-formamido-5-methylphenyl]formamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O4/c1-11-3-13(19-7-23)5-15(21-9-25)17(11)18-12(2)4-14(20-8-24)6-16(18)22-10-26/h3-10H,1-2H3,(H,19,23)(H,20,24)(H,21,25)(H,22,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKLRJGSFIPRVAQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1C2=C(C=C(C=C2C)NC=O)NC=O)NC=O)NC=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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